4-Methoxybenzyl acetate

Description

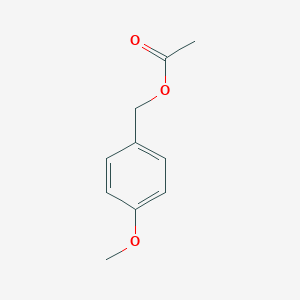

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(11)13-7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNGYHHRRMSKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044770 | |

| Record name | 4-Methoxybenzyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid, colourless to pale yellow liquid with a floral, fruity, balsamic odour | |

| Record name | Benzenemethanol, 4-methoxy-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxybenzyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Anisyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/736/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

137.00 °C. @ 12.00 mm Hg | |

| Record name | 4-Methoxybenzyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, glycerol, propylene glycol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Anisyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/736/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.104-1.111 | |

| Record name | Anisyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/736/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

104-21-2, 1331-83-5 | |

| Record name | 4-Methoxybenzyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybenzyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-methoxy-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxybenzyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methoxybenzyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anisyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GEC7KBO31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxybenzyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

84 °C | |

| Record name | 4-Methoxybenzyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methoxybenzyl Acetate from 4-Methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methoxybenzyl acetate (B1210297) from 4-methoxybenzyl alcohol, a crucial transformation in organic chemistry with applications in the flavor, fragrance, and pharmaceutical industries. This document details various synthetic methodologies, including classical esterification with acetic anhydride (B1165640) under different catalytic conditions and solvent-free approaches. Detailed experimental protocols, a comparative analysis of quantitative data, and a visual representation of the general experimental workflow are presented to aid researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

4-Methoxybenzyl acetate, also known as anisyl acetate, is a naturally occurring ester found in various fruits and vanilla.[1] It possesses a pleasant, sweet, floral, and fruity aroma, leading to its extensive use as a flavoring and fragrance agent.[1] Beyond its sensory applications, the 4-methoxybenzyl (PMB) group serves as a valuable protecting group for alcohols and carboxylic acids in multi-step organic synthesis due to its stability under various conditions and its selective deprotection. The synthesis of this compound from its corresponding alcohol is a fundamental esterification reaction. This guide explores several efficient methods to achieve this transformation, focusing on reaction conditions, catalytic systems, and product yields.

The primary synthetic route involves the reaction of 4-methoxybenzyl alcohol with an acetylating agent, most commonly acetic anhydride or acetyl chloride. The efficiency of this reaction is often enhanced by the use of a catalyst. This guide will focus on three prominent methods: catalysis by 4-(dimethylamino)pyridine (DMAP), heterogeneous catalysis using expansive graphite (B72142), and a solvent-free approach, providing a comparative analysis to inform methodology selection.

Reaction Pathway: Esterification

The fundamental chemical transformation is the esterification of 4-methoxybenzyl alcohol with an acetylating agent. The general reaction is depicted below:

Comparative Analysis of Synthetic Methodologies

The choice of synthetic methodology for the acetylation of 4-methoxybenzyl alcohol can significantly impact reaction efficiency, yield, and environmental footprint. This section provides a comparative summary of different approaches.

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Method 1 | Acetic Anhydride, DMAP, Pyridine (B92270) | Dichloromethane | Room Temperature | 24 h | Not specified for this specific substrate, but generally high | [2] |

| Method 2 | Acetic Anhydride, Expansive Graphite | None (Solvent-Free) | Room Temperature | 1 h | 92 (for Benzyl Alcohol) | [3] |

| Method 3 | Acetic Anhydride | None (Solvent-Free) | 60 | 7 h | Complete conversion (for Benzyl Alcohol) | [4][5] |

| Method 4 | Isopropenyl Acetate, Pd(OAc)2/DPPF | Methanol | 130 | 18 h | 95 (Isolated) | [6] |

Detailed Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Method 1: Acetylation using Acetic Anhydride with DMAP and Pyridine

This method utilizes the highly efficient acylation catalyst 4-(dimethylamino)pyridine (DMAP) in the presence of pyridine as a base to neutralize the acetic acid byproduct.[2]

Procedure:

-

In a round-bottom flask, dissolve 4-methoxybenzyl alcohol (1.0 eq) in dry dichloromethane.

-

Add pyridine (2.0 eq) and acetic anhydride (1.5 eq) to the solution.

-

Add a catalytic amount of DMAP (0.05 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Wash the organic layer successively with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford pure this compound.

Method 2: Heterogeneous Catalysis with Expansive Graphite

This environmentally friendly method employs expansive graphite as a reusable, solid acid catalyst under solvent-free conditions.[3]

Procedure:

-

In a round-bottom flask, mix 4-methoxybenzyl alcohol (1.0 eq) and acetic anhydride (2.0 eq).

-

Add expansive graphite (e.g., 200 mg per 10 mmol of alcohol) to the mixture.[3]

-

Stir the mixture vigorously at room temperature for 1 hour.

-

Monitor the reaction progress by TLC.

-

Upon completion, add diethyl ether to the reaction mixture and filter to remove the catalyst.

-

Wash the filtrate with a 5% sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.

Method 3: Solvent-Free Acetylation

This protocol offers a greener alternative by eliminating the use of a solvent.[4][5]

Procedure:

-

In a sealed vial, combine 4-methoxybenzyl alcohol (1.0 eq) and acetic anhydride (1.5 eq).

-

Heat the mixture at 60 °C with stirring for 7 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with diethyl ether.

-

Wash the solution with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify by column chromatography if necessary.

Experimental Workflow and Logic Diagrams

To visualize the general laboratory procedure, the following diagrams illustrate the synthesis and purification workflow, as well as the signaling pathway of the DMAP-catalyzed reaction.

Caption: General experimental workflow for the synthesis of this compound.

Caption: Signaling pathway for DMAP-catalyzed acetylation.

Characterization Data

The final product, this compound, can be characterized using various spectroscopic techniques.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.30 (d, J=8.6 Hz, 2H), 6.89 (d, J=8.6 Hz, 2H), 5.04 (s, 2H), 3.81 (s, 3H), 2.09 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 170.8, 159.6, 130.2, 128.0, 113.9, 66.2, 55.3, 21.0.

-

IR (neat, cm⁻¹): 1735 (C=O, ester), 1612, 1514 (C=C, aromatic), 1245 (C-O, ester), 1035 (C-O, ether).

Conclusion

The synthesis of this compound from 4-methoxybenzyl alcohol can be achieved through several effective methods. The choice of protocol depends on the desired scale, available resources, and environmental considerations. The DMAP-catalyzed method is highly efficient for laboratory-scale synthesis, while the expansive graphite and solvent-free methods offer greener alternatives. This guide provides the necessary technical details for researchers to successfully perform this important chemical transformation.

References

Spectroscopic Profile of 4-Methoxybenzyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxybenzyl acetate (B1210297), a compound of interest in flavor, fragrance, and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in various scientific endeavors.

Spectroscopic Data Summary

The empirical formula for 4-Methoxybenzyl acetate is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol . The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.30 | Doublet | 8.6 | 2H | Ar-H (ortho to CH₂OAc) |

| 6.89 | Doublet | 8.6 | 2H | Ar-H (ortho to OCH₃) |

| 5.04 | Singlet | - | 2H | -CH₂- |

| 3.81 | Singlet | - | 3H | -OCH₃ |

| 2.08 | Singlet | - | 3H | -C(O)CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 171.14 | C=O (ester) |

| 159.78 | Ar-C (para to CH₂OAc) |

| 130.27 | Ar-C (ortho to CH₂OAc) |

| 128.18 | Ar-C (ipso) |

| 114.08 | Ar-C (ortho to OCH₃) |

| 66.26 | -CH₂- |

| 55.41 | -OCH₃ |

| 21.21 | -C(O)CH₃ |

Table 3: Mass Spectrometry Data for this compound

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 121 | 100.0 | [M-C₂H₃O₂]⁺ (loss of acetyl group) |

| 180 | 41.0 | [M]⁺ (Molecular Ion) |

| 120 | 38.3 | [M-C₂H₄O₂]⁺ |

| 91 | 21.1 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | 20.1 | [C₂H₃O]⁺ (Acetyl cation) |

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3000-2850 | C-H stretch (aromatic and aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1610, 1510 | C=C stretch (aromatic ring) |

| ~1240 | C-O stretch (ester) |

| ~1170 | C-O stretch (ether) |

Experimental Protocols

The following sections outline the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. The spectra are acquired on a 400 MHz NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are obtained to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation from any impurities. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a drop of the sample is placed directly onto the ATR crystal. The sample is then scanned with infrared radiation over the range of approximately 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis for this compound.

An In-depth Technical Guide to 4-Methoxybenzyl Acetate (CAS 104-21-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybenzyl acetate (B1210297), also known as p-anisyl acetate, is an aromatic ester with the chemical formula C₁₀H₁₂O₃. It is a naturally occurring compound found in various fruits and vanilla, contributing to their characteristic sweet, fruity, and floral aromas.[1] While extensively used in the fragrance and flavor industries, its role in research and drug development is primarily as a building block or intermediate in organic synthesis. This document provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, analytical methods, and safety information, tailored for a scientific audience.

Physicochemical Properties

4-Methoxybenzyl acetate is a colorless to pale yellow liquid at room temperature.[2] It is characterized by its pleasant floral and fruity odor. Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [3] |

| Molecular Weight | 180.20 g/mol | [3] |

| CAS Number | 104-21-2 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.104 - 1.111 g/mL at 25 °C | [3] |

| Boiling Point | 137 °C at 12.00 mm Hg | [3] |

| Melting Point | 84 °C | [3] |

| Flash Point | >100 °C | [2] |

| Refractive Index | 1.511 - 1.517 | [3] |

| Solubility | Insoluble in water, glycerol, and propylene (B89431) glycol; Soluble in organic solvents and oils. | [3] |

| LogP | 1.9 - 2.2 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Protons Assigned |

| 2.10 | singlet | 3H (CH₃ of acetate) |

| 3.83 | singlet | 3H (CH₃ of methoxy) |

| 5.07 | singlet | 2H (CH₂ benzylic) |

| 6.86 - 6.97 | multiplet | 2H (aromatic protons ortho to methoxy) |

| 7.27 - 7.38 | multiplet | 2H (aromatic protons meta to methoxy) |

| (Source: Based on data from[5]) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of this compound. The mass spectrum is characterized by a molecular ion peak and specific fragmentation patterns.

-

Molecular Ion (M⁺) : m/z 180

-

Major Fragments : m/z 121, 120, 91, 43[3]

Experimental Protocols

Synthesis of this compound via Enzymatic Transesterification

This protocol describes a greener alternative to traditional chemical synthesis using an enzymatic approach.

Materials:

-

4-Methoxybenzyl alcohol (anisyl alcohol)

-

Vinyl acetate

-

Immobilized Lipase (B570770) B from Candida antarctica

-

Organic solvent (e.g., toluene)

-

Molecular sieves (for dehydration)

Procedure:

-

To a solution of 4-methoxybenzyl alcohol in toluene, add vinyl acetate.

-

Add immobilized Candida antarctica lipase B to the reaction mixture.

-

The reaction can be carried out at a controlled temperature (e.g., 40-60 °C) with constant stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, filter the enzyme from the reaction mixture.

-

The solvent and excess vinyl acetate can be removed under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography on silica (B1680970) gel.

(This protocol is adapted from the methodology described in[5])

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.[6]

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 250mm x 4.6mm, 5µm)

Mobile Phase:

-

A mixture of acetonitrile (B52724) (MeCN) and water. Phosphoric acid can be added to adjust the pH. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[6]

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the test substance in the mobile phase.

-

Set the flow rate (e.g., 1.0 mL/min) and the column temperature.

-

Set the UV detector to an appropriate wavelength for detection.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify and quantify the this compound peak in the sample by comparing its retention time and peak area with that of the standard.

Visualizations

Caption: Enzymatic Synthesis Workflow for this compound.

Caption: HPLC Analysis Workflow for this compound.

Biological Activity

This compound is primarily recognized for its flavor and fragrance properties.[1] Studies on its biological activity are limited. One study investigating the antimicrobial properties of several benzyl (B1604629) alcohol derivatives, including this compound, found it to have no significant antibacterial effect against E. coli and S. aureus.[7] Its use in drug development is more as a synthetic intermediate rather than an active pharmaceutical ingredient.

Safety and Toxicology

This compound is classified as a skin and eye irritant. Appropriate personal protective equipment should be used when handling this compound.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Skin Sensitization | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction |

| (Source:[1]) |

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated p-methoxybenzyl acetate and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3]

Conclusion

This compound (CAS 104-21-2) is a well-characterized compound with established physicochemical and spectroscopic properties. Its synthesis and analysis are achievable through standard laboratory techniques, including enzymatic methods and HPLC. While its biological activity appears limited based on current literature, its utility as a synthetic precursor in organic chemistry remains relevant. This guide provides essential technical information for researchers and professionals working with this compound.

References

- 1. Anisyl acetate - Wikipedia [en.wikipedia.org]

- 2. para-anisyl acetate, 104-21-2 [thegoodscentscompany.com]

- 3. This compound | C10H12O3 | CID 7695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB011898) - FooDB [foodb.ca]

- 5. Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives [mdpi.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. sciforum.net [sciforum.net]

Physical properties of p-anisyl acetate for laboratory use

An in-depth technical guide on the physical properties of p-anisyl acetate (B1210297) intended for researchers, scientists, and drug development professionals.

Introduction

p-Anisyl acetate (also known as 4-methoxybenzyl acetate) is an aromatic ester valued for its sweet, floral, and fruity aroma, reminiscent of vanilla, plum, and cherry.[1][2][3] It is found naturally in various fruits and vanilla but is often synthesized for commercial use.[2] In laboratory and industrial settings, particularly in fragrance, flavor, and pharmaceutical industries, a thorough understanding of its physical properties is crucial for its application, quality control, and safe handling.[4][5][6] This guide provides a comprehensive overview of the key physical and chemical properties of p-anisyl acetate, detailed experimental protocols for their verification, and essential safety information.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of p-anisyl acetate are summarized below. These values are critical for predicting its behavior in various experimental and manufacturing conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [7][8][9] |

| Molecular Weight | 180.20 g/mol | [7][8][9][10] |

| Appearance | Colorless to pale-yellow liquid | [5][9][11] |

| Odor | Sweet, fruity, powdery, vanilla, cherry, plum | [1][3] |

| Melting Point | -21.4 °C (More plausible) or 84 °C (Conflicting data)¹ | [1][4][10][11] |

| Boiling Point | 270 °C @ 760 mmHg; 137-139 °C @ 12 mmHg | [1][7][10] |

| Density | 1.107 - 1.116 g/mL at 20-25 °C | [1][7][9] |

| Refractive Index (n²⁰/D) | 1.511 - 1.518 | [7][9] |

| Vapor Pressure | 12 Pa @ 20 °C; 0.020 mmHg @ 25 °C | [7][8] |

| Flash Point | >100 °C (>212 °F) | [1][10][12] |

| Solubility | Soluble in alcohol; Water solubility: 1.982 g/L @ 25 °C | [1][8][12] |

| logP (o/w) | 1.887 - 1.9 | [7][10] |

| CAS Number | 104-21-2 | [7][8][9] |

¹Note on Melting Point: There is a significant discrepancy in reported melting points. While many sources cite 84 °C, this is inconsistent with the substance's well-documented state as a liquid at room temperature.[1][4][10][11] The value of -21.4 °C is more consistent with its physical appearance and is considered more plausible.[11] Researchers should verify this property if it is critical for their application.

Safety and Handling

Proper handling of p-anisyl acetate is essential in a laboratory setting. The following table summarizes its hazard classifications and precautionary statements according to the Globally Harmonized System (GHS) and NFPA 704.

| Hazard Class | Code | Description |

| GHS Hazard Statements | H315 | Causes skin irritation.[13] |

| H317 | May cause an allergic skin reaction.[2][11] | |

| H319 | Causes serious eye irritation.[13] | |

| H412 | Harmful to aquatic life with long lasting effects.[14] | |

| GHS Precautionary Statements | P273 | Avoid release to the environment.[14] |

| P280 | Wear protective gloves/eye protection/face protection.[13] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[13] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[14] | |

| NFPA 704 Ratings | Health | 2 |

| Flammability | 1 | |

| Reactivity | 0 |

Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the identity and purity of p-anisyl acetate.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a key tool for structural confirmation. The expected signals for p-anisyl acetate would include a singlet for the acetyl methyl protons, a singlet for the methoxy (B1213986) protons, and distinct signals in the aromatic region corresponding to the protons on the benzene (B151609) ring.[15]

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands for p-anisyl acetate would include a strong C=O stretch for the ester group and C-O stretches for the ether and ester linkages.

-

MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of p-anisyl acetate would show a molecular ion peak corresponding to its molecular weight (180.20 g/mol ).[7][9]

Experimental Protocols

The following are detailed methodologies for verifying the key physical properties of p-anisyl acetate in a laboratory setting.

Determination of Density

The density of a liquid can be determined accurately using a pycnometer or by simply measuring the mass of a known volume.[16][17]

-

Objective: To measure the density (mass per unit volume) of p-anisyl acetate.

-

Apparatus: Analytical balance, pycnometer (or a graduated cylinder and beaker), and a temperature-controlled water bath or thermometer.[17][18]

-

Methodology:

-

Ensure the pycnometer (or graduated cylinder) is clean and completely dry.

-

Weigh the empty pycnometer on an analytical balance and record its mass (m₁).[16]

-

Fill the pycnometer with p-anisyl acetate, ensuring no air bubbles are present. If using a pycnometer with a stopper, the excess liquid will be expelled through the capillary.

-

Place the filled pycnometer in a water bath set to a specific temperature (e.g., 20 °C or 25 °C) and allow it to equilibrate.

-

Carefully dry the outside of the pycnometer and weigh it again to get the combined mass (m₂).

-

To determine the exact volume of the pycnometer (V), repeat steps 1-5 using distilled water, for which the density at the given temperature is known.

-

Calculation:

-

Mass of p-anisyl acetate (m_sample) = m₂ - m₁

-

Density (ρ) = m_sample / V

-

-

Measurement of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable indicator of purity.

-

Objective: To measure the refractive index of p-anisyl acetate.

-

Apparatus: An Abbe refractometer, a constant temperature water bath, and a dropper.[19][20]

-

Methodology:

-

Turn on the refractometer and the light source. Ensure the prism surfaces are clean and dry.

-

Calibrate the instrument using a standard with a known refractive index, such as distilled water.[19]

-

Connect the refractometer to a water bath set to 20 °C to maintain a constant temperature.

-

Using a clean dropper, place a few drops of p-anisyl acetate onto the surface of the measuring prism.[20]

-

Close the illuminating prism gently to spread the liquid into a thin film.

-

Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.[19]

-

Read the refractive index value directly from the instrument's scale.

-

Clean the prisms thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft lens tissue after the measurement.

-

Determination of Boiling Point

Determining the boiling point can help identify a substance and assess its purity. The boiling point is often measured at reduced pressure for high-boiling compounds to prevent decomposition.

-

Objective: To determine the boiling point of p-anisyl acetate.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle, and a vacuum source (for reduced pressure measurement).

-

Methodology (Atmospheric Pressure):

-

Place a small volume of p-anisyl acetate and a few boiling chips into the distillation flask.

-

Set up a simple distillation apparatus. Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature when the liquid begins to boil and a stable ring of condensate is observed on the thermometer bulb. This stable temperature is the boiling point.

-

-

Methodology (Reduced Pressure):

-

Follow the same setup but connect the distillation apparatus to a vacuum pump with a manometer to measure the pressure.

-

Slowly reduce the pressure to the desired level (e.g., 12 mmHg).

-

Heat the sample and record the stable temperature at which it boils. This is the boiling point at that specific pressure.[1]

-

Determination of Melting Point

Although p-anisyl acetate is a liquid at room temperature, determining its freezing point (or melting point of the solid) is a key purity indicator.

-

Objective: To determine the melting point of solidified p-anisyl acetate.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp) or a Thiele tube, capillary tubes, and a cooling bath (e.g., ice-salt or dry ice-acetone).[21]

-

Methodology:

-

Place a small sample of liquid p-anisyl acetate in a test tube and cool it in a cooling bath until it completely solidifies.

-

Grind the solidified sample into a fine powder.[22]

-

Pack a small amount of the powdered solid into a capillary tube to a height of 2-4 mm.[22][23]

-

Place the capillary tube into the melting point apparatus.

-

Heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point.[21]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal disappears (completion of melting). This range is the melting point. A pure substance will have a sharp melting point range of 1-2 °C.[21]

-

Laboratory Workflow Visualization

The following diagram illustrates a standard quality control workflow for an incoming sample of p-anisyl acetate in a research or industrial laboratory. This process ensures the material meets the required specifications before use.

Caption: Quality Control Workflow for p-Anisyl Acetate.

References

- 1. Anisyl acetate CAS#: 104-21-2 [m.chemicalbook.com]

- 2. Anisyl acetate - Wikipedia [en.wikipedia.org]

- 3. perfumersworld.com [perfumersworld.com]

- 4. Para-anisyl Acetate | 104-21-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. chemimpex.com [chemimpex.com]

- 6. P-anisyl Acetate | 104-21-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. ScenTree - p-Anisyl acetate (CAS N° 104-21-2) [scentree.co]

- 8. 104-21-2 CAS MSDS (Anisyl acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. atul.co.in [atul.co.in]

- 10. para-anisyl acetate, 104-21-2 [thegoodscentscompany.com]

- 11. para Anisyl acetate - Hekserij [eng.hekserij.nl]

- 12. para-anisyl phenyl acetate, 102-17-0 [thegoodscentscompany.com]

- 13. breezeipl.com [breezeipl.com]

- 14. sds.metasci.ca [sds.metasci.ca]

- 15. Anisyl acetate(104-21-2) 1H NMR [m.chemicalbook.com]

- 16. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 17. mt.com [mt.com]

- 18. wjec.co.uk [wjec.co.uk]

- 19. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 20. scribd.com [scribd.com]

- 21. chem.ucalgary.ca [chem.ucalgary.ca]

- 22. camlab.co.uk [camlab.co.uk]

- 23. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to the Solubility of 4-Methoxybenzyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxybenzyl acetate (B1210297), a compound of interest in various research and development sectors. The following sections detail its solubility profile in a range of organic solvents, present experimental protocols for solubility determination, and offer a visual representation of the experimental workflow.

Core Topic: Solubility Profile of 4-Methoxybenzyl Acetate

This compound, also known as anisyl acetate, is an ester recognized for its characteristic sweet, floral, and fruity aroma. Beyond its applications in the fragrance and flavor industries, its physicochemical properties, including solubility, are crucial for its use in chemical synthesis, formulation development, and as a potential intermediate in the pharmaceutical industry.

Quantitative Solubility Data

The solubility of this compound has been reported in various solvents. The following table summarizes the available quantitative data to facilitate comparison. It is important to note that quantitative solubility data for this compound in a wide array of organic solvents is not extensively published in readily available literature. The data presented here is compiled from various sources and includes both experimentally determined and estimated values.

| Solvent Category | Solvent Name | Temperature (°C) | Solubility | Data Type |

| Polar Protic | Water | 25 | 1.982 g/L | Experimental |

| Water | 25 | 0.7829 g/L | Estimated | |

| Water | Not Specified | 0.616 g/L | Not Specified | |

| Water | Not Specified | 0.36 g/L | Predicted | |

| Ethanol (B145695) | Room Temperature | Miscible | Experimental | |

| Polar Aprotic | Acetone | Not Specified | Readily Soluble | Qualitative |

| Ester | Ethyl Acetate | Not Specified | Soluble | Qualitative |

| Ether | Diethyl Ether | Not Specified | Readily Soluble | Qualitative |

| Glycols | Propylene (B89431) Glycol | Not Specified | Insoluble | Qualitative |

| Glycerol | Not Specified | Insoluble | Qualitative | |

| Dipropylene Glycol | Not Specified | Soluble | Qualitative | |

| Oils | Fixed Oils | Not Specified | Soluble | Qualitative |

Note: "Miscible" indicates that the solute and solvent are soluble in all proportions. "Readily Soluble" and "Soluble" are qualitative descriptors and do not provide a specific concentration. The significant variance in the reported aqueous solubility values highlights the importance of experimental verification.

Qualitative Solubility Summary

This compound is generally characterized as being soluble in organic solvents and oils, while it is insoluble in water, glycerol, and propylene glycol[1][2]. It is described as being miscible with ethanol at room temperature[1]. Further qualitative descriptions indicate that it is readily soluble in organic solvents such as ethanol, acetone, and ether[3]. It is also reported to be soluble in dipropylene glycol and fixed oils[4].

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry and pharmaceutical sciences. The following is a detailed methodology for the determination of the solubility of this compound in an organic solvent, based on the widely used isothermal shake-flask method followed by gravimetric analysis.

Isothermal Shake-Flask Method with Gravimetric Analysis

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Screw-capped glass vials or flasks

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm pore size)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of screw-capped vials. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved microcrystals. The filtration should be performed quickly to minimize temperature changes and solvent evaporation.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporation dish containing the filtered solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the this compound. Alternatively, a vacuum desiccator can be used for more sensitive compounds or volatile solvents.

-

Continue drying until a constant weight is achieved, indicating complete removal of the solvent.

-

Accurately weigh the evaporation dish containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution withdrawn.

-

Express the solubility in desired units, such as g/100 g of solvent, mg/mL, or moles per liter.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination

This diagram outlines the key steps involved in the experimental determination of the solubility of this compound using the isothermal shake-flask method with gravimetric analysis.

References

The Natural Occurrence of 4-Methoxybenzyl Acetate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzyl acetate (B1210297), also known as anisyl acetate, is a naturally occurring ester recognized for its pleasant, sweet, floral, and fruity aroma, reminiscent of vanilla, cherry, and plum.[1] This benzenoid compound is a significant contributor to the fragrance and flavor profiles of a variety of plant species, playing a crucial role in plant-pollinator interactions and defense mechanisms. Its presence in essential oils and plant extracts has also led to its use in the food, fragrance, and cosmetic industries.[2][3] This technical guide provides an in-depth overview of the natural occurrence of 4-methoxybenzyl acetate in plants, its biosynthetic pathway, and detailed methodologies for its extraction and quantification.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile or semi-volatile component in a diverse range of plant species. It is notably present in the flowers of various orchids, the fruits of anise (Pimpinella anisum), and vanilla (Vanilla planifolia) pods.[1][4] Its occurrence has also been reported in tea and sugarcane seeds.[2] The concentration of this compound can vary significantly depending on the plant species, the specific plant part, the developmental stage, and environmental conditions.

A summary of the quantitative data available for this compound and related compounds in various plants is presented in Table 1. It is important to note that quantitative data for this specific compound is not always available, and in many studies, it is reported as a relative percentage of the total volatile compounds.

Table 1: Quantitative Data of this compound and Related Compounds in Various Plants

| Plant Species | Plant Part | Compound | Concentration/Relative Abundance | Analytical Method | Reference(s) |

| Prunus mume (cultivars) | Flowers | Benzyl (B1604629) acetate | 1.55–61.26% of total headspace volatiles | HS-SPME-GC-MS | [5] |

| Prunus mume (cultivars) | Flowers | Benzyl acetate | 5.13–57.13% of total endogenous extracts | Organic Solvent Extraction-GC-MS | [5] |

| Vanilla planifolia | Cured Beans | 4-Methoxybenzyl alcohol | Present, not quantified | GC-MS | [6] |

| Vanilla planifolia (Taiwan) | Pods | Benzyl acetate | 0.13 ± 0.01% | Not specified | [7] |

| Stanhopea tricornis | Flowers | Benzyl acetate | Present, mixed with 1,8-cineole and α-pinene | GC-MS | [8] |

| Acacia farnesiana | Flowers | Anisyl acetate | Present, not quantified | GC-MS | [1][9][10] |

| Pimpinella anisum | Fruits | Anisyl alcohol, Anisaldehyde | Present, oxidation products of anethole | GC-MS | [11] |

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step process that begins with the shikimate pathway, a central metabolic route for the production of aromatic amino acids, including L-phenylalanine.[12][13] Phenylalanine serves as the precursor for a wide array of benzenoid compounds.

The proposed biosynthetic pathway for this compound involves the following key steps:

-

Conversion of L-Phenylalanine to Benzaldehyde: L-phenylalanine is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Subsequent reactions, which can occur via CoA-dependent or -independent β-oxidative or non-β-oxidative pathways, lead to the shortening of the side chain to produce benzaldehyde.[12]

-

Reduction to Benzyl Alcohol: Benzaldehyde is then reduced to benzyl alcohol.

-

Hydroxylation: Benzyl alcohol is hydroxylated at the para-position to form 4-hydroxybenzyl alcohol.

-

O-Methylation: An O-methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of 4-hydroxybenzyl alcohol, yielding 4-methoxybenzyl alcohol (anisyl alcohol). OMTs with activity towards various phenolic compounds have been identified in plants like Vanilla planifolia.[1][9]

-

Acetylation: Finally, an alcohol acyltransferase (AAT), specifically an acetyl-CoA:benzylalcohol acetyltransferase (BEAT)-like enzyme, catalyzes the esterification of 4-methoxybenzyl alcohol with acetyl-CoA to produce this compound.[14][15][16] Plant AATs often exhibit broad substrate specificity, and it is likely that an AAT capable of utilizing 4-methoxybenzyl alcohol is involved in this final step.[17]

Putative biosynthetic pathway of this compound in plants.

Experimental Protocols

The analysis of this compound in plant tissues typically involves extraction of the volatile and semi-volatile compounds followed by chromatographic separation and detection. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used, solvent-free technique for the analysis of floral scents and other plant volatiles.[2][18] High-performance liquid chromatography with a diode-array detector (HPLC-DAD) can also be employed for the quantification of this compound in plant extracts.

Protocol 1: Quantitative Analysis of this compound using Headspace SPME-GC-MS

This protocol is suitable for the analysis of volatile and semi-volatile compounds from fresh plant material, such as flowers or fruits.

1. Sample Preparation and Headspace Extraction:

-

Materials: Fresh plant material (e.g., 1 g of flower petals), 20 mL headspace vials with PTFE/silicone septa, SPME fiber (e.g., 85 µm Carboxen/Polydimethylsiloxane (CAR/PDMS)), SPME holder.

-

Procedure:

-

Place a known weight of fresh plant material into a headspace vial.

-

Seal the vial immediately.

-

Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

-

Expose the conditioned SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) at the same temperature.

-

Retract the fiber into the needle.

-

2. GC-MS Analysis:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Procedure:

-

Immediately insert the SPME fiber into the GC injection port for thermal desorption of the analytes (e.g., at 250°C for 2-5 minutes) in splitless mode.

-

GC Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: An example program could be: initial temperature of 40°C for 2 min, ramp at 5°C/min to 250°C, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST).

-

Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Spike a blank matrix (or a similar plant matrix known to be free of the analyte) with the standards and perform the HS-SPME-GC-MS analysis as described above. An internal standard (e.g., a deuterated analog like 4-methoxybenzyl-d3 acetate) should be used for accurate quantification.[19]

-

Workflow for HS-SPME-GC-MS analysis of this compound.

Protocol 2: Quantitative Analysis of this compound using HPLC-DAD

This protocol is suitable for the analysis of this compound in plant extracts.

1. Sample Extraction:

-

Materials: Dried and powdered plant material, extraction solvent (e.g., methanol (B129727) or ethanol), ultrasonic bath or shaker, centrifuge.

-

Procedure:

-

Weigh a known amount of powdered plant material (e.g., 1 g) into a flask.

-

Add a specific volume of extraction solvent (e.g., 20 mL).

-

Extract the sample using ultrasonication (e.g., 30 minutes) or shaking (e.g., 24 hours).

-

Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) and collect the supernatant.

-

The extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge if matrix interference is high.

-

Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.

-

2. HPLC-DAD Analysis:

-

Instrumentation: High-performance liquid chromatograph with a diode-array detector (HPLC-DAD).

-

Procedure:

-

HPLC Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile (B52724) and water (both containing a small amount of acid, e.g., 0.1% formic acid) can be employed. A starting condition of 10% acetonitrile could be ramped up to 90% over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Injection Volume: 10-20 µL.

-

DAD Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound (around 225 nm).

-

Quantification: Prepare a calibration curve by injecting standard solutions of this compound of known concentrations. Calculate the concentration in the plant extract based on the peak area.

-

Workflow for HPLC-DAD analysis of this compound.

Signaling Pathways and Regulation

The production of floral volatiles, including benzenoids like this compound, is tightly regulated by a complex network of signaling pathways. These pathways are influenced by developmental cues, circadian rhythms, and environmental stimuli such as light and temperature. Transcription factors, particularly those from the MYB family, have been shown to play a significant role in regulating the expression of genes involved in the benzenoid biosynthetic pathway.[1][10] For instance, in petunia, a MYB transcription factor has been found to regulate genes of the shikimate pathway, which provides the precursor for benzenoids.[1] Further research is needed to elucidate the specific signaling pathways and regulatory networks that control the biosynthesis of this compound in different plant species.

Conclusion

This compound is a naturally occurring benzenoid that contributes significantly to the aroma and flavor of various plants. Its biosynthesis originates from the shikimate pathway, with key enzymatic steps involving hydroxylation, O-methylation, and acetylation. The quantification of this compound in plant matrices can be effectively achieved using techniques such as HS-SPME-GC-MS and HPLC-DAD. A deeper understanding of the biosynthetic and regulatory pathways of this compound will be valuable for applications in flavor and fragrance research, as well as for the metabolic engineering of plants to enhance the production of this desirable compound. Further research focusing on the isolation and characterization of the specific enzymes involved in its biosynthesis in key plant species will provide more precise targets for such endeavors.

References

- 1. acgpubs.org [acgpubs.org]

- 2. An Engineered Monolignol 4-O-Methyltransferase Depresses Lignin Biosynthesis and Confers Novel Metabolic Capability in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering a Monolignol 4-O-Methyltransferase with High Selectivity for the Condensed Lignin Precursor Coniferyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a sweet basil acyltransferase involved in eugenol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. (PDF) Study of Volatile Components of Acacia Farnesiana [research.amanote.com]

- 13. mdpi.com [mdpi.com]

- 14. TRDizin [search.trdizin.gov.tr]

- 15. Analysis of the volatile components in vanilla extracts and flavorings by solid-phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography [mdpi.com]

- 18. Review of Pharmacological Properties and Chemical Constituents of Pimpinella anisum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Thermochemical Data of 4-Methoxybenzyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4-Methoxybenzyl Acetate (B1210297)

While specific experimental thermochemical data is sparse, a range of physical properties for 4-methoxybenzyl acetate has been documented. These properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molar Mass | 180.20 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [] |

| Melting Point | 84 °C | [1][] |

| Boiling Point | 137 °C @ 12 mmHg | [1][5] |

| Density | 1.104 - 1.111 g/cm³ | [1][] |

| Refractive Index | 1.511 - 1.517 | [1][] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| LogP | 1.75830 | [] |

| Flash Point | 135 °C | [] |

Experimental Protocols for Determining Thermochemical Data

The determination of key thermochemical properties for a compound like this compound would typically involve calorimetric techniques. The standard experimental protocol for determining the enthalpy of combustion, from which the enthalpy of formation can be derived, is bomb calorimetry .

Protocol for Bomb Calorimetry:

-

Sample Preparation: A precise mass of the this compound sample is placed in a sample holder, typically a crucible, within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

-

Immersion: The bomb is then submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded accurately.

-

Ignition: The sample is ignited electrically. The combustion of the organic compound in the presence of excess oxygen is a highly exothermic reaction, releasing heat into the bomb and the surrounding water.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The maximum temperature rise is used to calculate the heat released.

-

Calculation of Heat of Combustion: The heat of combustion (q) is calculated using the formula q = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter and ΔT is the change in temperature.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔH_f°) can then be calculated from the standard enthalpy of combustion (ΔH_c°) using Hess's Law, which involves the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[6][7][8]

The following diagram illustrates the workflow for determining the standard enthalpy of formation using bomb calorimetry.

References

- 1. This compound | C10H12O3 | CID 7695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenemethanol, 4-methoxy-, acetate [webbook.nist.gov]

- 3. Anisyl acetate - Wikipedia [en.wikipedia.org]

- 5. This compound | 104-21-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

Alternate names for 4-Methoxybenzyl acetate in chemical literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxybenzyl acetate (B1210297), a significant compound in the fields of flavor, fragrance, and potentially broader chemical and pharmaceutical research. This document details its various chemical identifiers, physicochemical properties, and relevant experimental protocols, presenting a thorough resource for laboratory and development applications.

Alternate Names and Chemical Identifiers

4-Methoxybenzyl acetate is known by a variety of names in chemical literature and commercial contexts. A comprehensive list of these identifiers is crucial for accurate literature searches and unambiguous communication in research and development. The compound's IUPAC name is (4-methoxyphenyl)methyl acetate[1][][3][4]. It is also widely known by its common name, Anisyl acetate[1][3][5][6].

Below is a structured summary of its various synonyms and identification numbers.

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | (4-methoxyphenyl)methyl acetate | [1][][3][4] |

| Common Names | Anisyl acetate, p-Methoxybenzyl acetate | [1][3][4][5] |

| CAS Number | 104-21-2 | [1][][3][5][6] |

| Other Synonyms | Acetic acid 4-methoxybenzyl ester, Acetic acid anisyl ester, Cassie ketone, p-Anisyl acetate, 4-Methoxybenzenemethanol acetate, Benzyl alcohol, p-methoxy-, acetate | [1][4][5][6] |

| FEMA Number | 2098 | [1] |

| EC Number | 203-185-8 | [1][3] |

| PubChem CID | 7695 | [1][3][4] |

| InChI | InChI=1S/C10H12O3/c1-8(11)13-7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3 | [1] |

| InChIKey | HFNGYHHRRMSKEU-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)OCC1=CC=C(C=C1)OC | [1] |

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below, providing essential data for experimental design and interpretation.

| Property | Value | Source(s) |

| Molecular Formula | C10H12O3 | [1][][5] |

| Molecular Weight | 180.20 g/mol | [1][][5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 137 °C at 12 mmHg | [1] |

| Melting Point | 84 °C | [1][] |

| Density | 1.104-1.111 g/cm³ at 25 °C | [1] |

| Refractive Index | 1.511-1.517 | [1] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [1] |

| Flash Point | 140 °C | |

| LogP | 1.887 (estimated) | [3] |

Spectroscopic data is critical for the identification and characterization of this compound. Key spectral features are summarized as follows:

-

¹H NMR (300 MHz, CDCl₃): δ 2.10 (3H, s), 3.83 (3H, s), 5.07 (2H, s), 6.86–6.97 (2H, m), 7.27–7.38 (2H, m).

-

Mass Spectrometry (GC-MS): Major fragments can be observed at m/z values of 121, 180, 120, 91, and 43[1].

-

Infrared (IR) Spectroscopy: The NIST WebBook provides reference spectra for detailed analysis[4].

Experimental Protocols

Synthesis of this compound via Enzymatic Transesterification

This protocol outlines the synthesis of this compound from 4-methoxybenzyl alcohol using an enzymatic approach, which is a greener alternative to traditional chemical synthesis.

Materials:

-

4-methoxybenzyl alcohol

-

Vinyl acetate

-

Immobilized lipase (B570770) (e.g., Novozym 435)

-

Anhydrous toluene (B28343) (or other suitable organic solvent)

-

Molecular sieves (optional, for drying)

Procedure:

-

To a solution of 4-methoxybenzyl alcohol in anhydrous toluene, add vinyl acetate. The molar ratio of alcohol to acetate can be optimized, but a 1:2 to 1:5 ratio is a common starting point.

-

Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically 5-10% of the substrate weight.

-

The reaction mixture is incubated at a controlled temperature (e.g., 40-60 °C) with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the enzyme is removed by filtration.

-

The solvent and excess vinyl acetate are removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield pure this compound.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound using reverse-phase HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable[7].

-

Mobile Phase: A mixture of acetonitrile (B52724) and water[7]. Phosphoric acid can be added to adjust the pH[7]. For MS-compatible methods, formic acid should be used instead of phosphoric acid[7].

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 225 nm).

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the test substance in the mobile phase.

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time and response factor.

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with the standard curve.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound, providing a logical sequence of operations for researchers.

Caption: Workflow for the synthesis and analysis of this compound.

Biological and Chemical Context

While specific signaling pathways directly involving this compound are not extensively documented in current literature, its structural components, the acetate and 4-methoxybenzyl moieties, have broader biological relevance. Acetate itself is a key molecule in metabolism and has been shown to be involved in various signaling pathways, including those related to inflammation and lipid metabolism. The 4-methoxybenzyl group is present in numerous natural and synthetic compounds with diverse biological activities. The ester linkage in this compound makes it susceptible to hydrolysis by esterases in biological systems, potentially releasing 4-methoxybenzyl alcohol and acetic acid, which could then participate in their respective metabolic and signaling pathways. Further research is warranted to elucidate the specific biological roles and mechanisms of action of the intact ester.

References

- 1. This compound | C10H12O3 | CID 7695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0033761) [hmdb.ca]

- 4. Benzenemethanol, 4-methoxy-, acetate [webbook.nist.gov]

- 5. Anisyl acetate - Wikipedia [en.wikipedia.org]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound | SIELC Technologies [sielc.com]

Methodological & Application

Application Notes and Protocols: 4-Methoxybenzyl (PMB) Group for Carboxylic Acid Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the strategic use of protecting groups is fundamental. The 4-methoxybenzyl (PMB) group is a versatile and widely employed protecting group for carboxylic acids. Its popularity stems from its straightforward installation, stability across a range of reaction conditions, and, critically, the diverse and mild methods available for its removal. The electron-donating methoxy (B1213986) substituent on the benzyl (B1604629) ring enhances the acid lability of the corresponding ester, allowing for selective deprotection in the presence of other sensitive functionalities.

This document provides detailed application notes and experimental protocols for the protection of carboxylic acids as 4-methoxybenzyl esters and their subsequent deprotection.

Principle of Protection

The protection of a carboxylic acid using the 4-methoxybenzyl group involves the formation of a 4-methoxybenzyl ester. This transformation masks the acidic proton and the nucleophilic carboxylate, preventing unwanted side reactions during subsequent synthetic transformations. The PMB ester is generally stable to basic and nucleophilic conditions.

Methods for Protection of Carboxylic Acids as PMB Esters

The formation of 4-methoxybenzyl esters can be achieved through several methods, with the choice of method depending on the substrate's sensitivity and the availability of reagents.

Data Summary for PMB Ester Formation

| Method | Reagents | Base/Catalyst | Solvent | Temperature | Typical Yield | Reference(s) |

| Alkylation with PMB-Cl | 4-Methoxybenzyl chloride (PMB-Cl) | Triethylamine (B128534) (TEA) | Various | RT to reflux | Good to high | [1] |

| Carbodiimide Coupling | 4-Methoxybenzyl alcohol, Dicyclohexylcarbodiimide (DCC) | 4-(Dimethylamino)pyridine (DMAP) | Dichloromethane (DCM) | RT | Good | [2] |

| N,N'-Diisopropyl-O-(4-methoxybenzyl)isourea | N,N'-Diisopropyl-O-(4-methoxybenzyl)isourea | - | THF, Acetone, ACN | RT | Good | [2] |

| From Activated Esters | 4-Methoxybenzyl alcohol, Acid Chloride | Pyridine or other amine base | Various | RT | High | [1][2] |